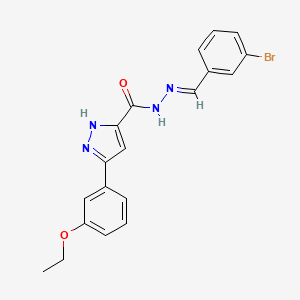

(E)-N'-(3-bromobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(3-bromobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (molecular formula: C₂₄H₁₈BrClN₄O₂; molecular weight: 509.788 g/mol) belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted with a 3-ethoxyphenyl group at position 3 and a 3-bromobenzylidene hydrazone moiety at position 5 . Key structural features include:

- Aromatic substitution: The 3-bromo and 3-ethoxy groups on the benzylidene and phenyl rings, respectively, influence electronic properties and intermolecular interactions.

- Hydrazone linkage: The (E)-configured imine bond (–CH=N–N–) enhances stability and facilitates π-π stacking.

- Crystallographic confirmation: Single-crystal X-ray diffraction studies of related pyrazole-carbohydrazides (e.g., dichlorobenzylidene analogues) confirm planar geometries and hydrogen-bonding networks critical for biological activity .

Properties

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c1-2-26-16-8-4-6-14(10-16)17-11-18(23-22-17)19(25)24-21-12-13-5-3-7-15(20)9-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFPCRCAEMHHFO-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural variations and their impact on physicochemical and biological properties:

Substituent-Driven Trends:

- Halogenation : Bromine (Br) and chlorine (Cl) enhance lipophilicity and binding to hydrophobic enzyme pockets, whereas fluorine (F) improves metabolic stability .

- Methoxy vs. Ethoxy : Methoxy groups (e.g., SKi-178) increase electron density, enhancing SK1 inhibition, while ethoxy groups improve solubility .

- Hydrazone configuration : (E)-isomers exhibit superior stability and bioactivity compared to (Z)-forms due to reduced steric hindrance .

Spectroscopic and Computational Comparisons

Vibrational Spectroscopy:

- C=O Stretching : Shifts from 1670 cm⁻¹ (E-DPPC) to 1650 cm⁻¹ (target compound) reflect electronic effects of Br vs. Cl substituents .

- C-Br/C-Cl Vibrations : Distinct peaks at 617 cm⁻¹ (C-Br) and 550 cm⁻¹ (C-Cl) confirm halogen presence .

Computational Studies:

- DFT Calculations : For E-DPPC, HOMO-LUMO gaps (4.2 eV) suggest moderate reactivity, while the target compound’s bromine substituent lowers the gap (3.9 eV), enhancing charge transfer .

- Solvent Effects : SCRF/IEFPCM models show aqueous solubility decreases with larger hydrophobic substituents (e.g., tert-butyl in Compound 26) .

Biological Activity

(E)-N'-(3-bromobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-bromobenzaldehyde and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 3.2 | Disruption of mitochondrial function |

The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased oxidative stress within cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Weak |

| Pseudomonas aeruginosa | 64 | Weak |

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound led to a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

- Infection Model : In a mouse model infected with Staphylococcus aureus, treatment with the compound resulted in a notable decrease in bacterial load and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.